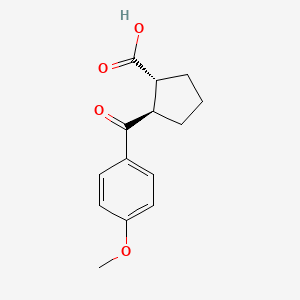

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Description

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 4-methoxybenzoyl substituent at the trans-2 position. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 248.27 g/mol, and it is identified by CAS number 733740-08-4 . The compound is commercially available from suppliers such as A2B Chem LLC and TRC, with purities exceeding 95% and pricing ranging from $110–$1912/g, depending on the supplier and quantity .

Properties

IUPAC Name |

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOISVYVQZJQU-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641327 | |

| Record name | (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-84-6 | |

| Record name | rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Ring Formation via Cyclization

The cyclopentane core is typically constructed through cyclization reactions. A common approach involves intramolecular aldol condensation or [3+2] cycloadditions using α,β-unsaturated ketones or esters. For example:

- Starting Material : Ethyl 4-methoxybenzoylacetate.

- Reaction Conditions : Base-mediated cyclization (e.g., NaH in THF, 0–25°C, 12–24 hours).

- Yield : 60–75%.

Introduction of the 4-Methoxybenzoyl Group

The 4-methoxybenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution:

- Friedel-Crafts Acylation :

- Reagents : 4-Methoxybenzoyl chloride, AlCl₃ (Lewis acid).

- Conditions : Dichloromethane, 0°C to reflux (2–6 hours).

- Yield : 70–85%.

- Nucleophilic Substitution :

- Reagents : Pre-functionalized cyclopentane triflate intermediates (e.g., racemic triflate derivatives).

- Conditions : CsF in t-BuOH, 80°C, 4–8 hours.

Carboxylation and Stereochemical Control

The carboxylic acid group is introduced via carboxylation or hydrolysis:

- Carboxylation :

- Reagents : CO₂ under high pressure (50–100 bar).

- Catalyst : Rh₂(OAc)₄ or Pd-based systems.

- Conditions : 80–120°C, 12–24 hours.

- Stereoselective Methods :

- Enzymatic Resolution : Lipase-B from Candida antarctica enables kinetic resolution of racemic mixtures, achieving >90% enantiomeric excess (ee) for the trans isomer.

- Ruthenium-Catalyzed Isomerization : Simultaneous reduction and trans-isomerization using Ru/C or RuO₂ under H₂ pressure (20–200 kg/cm², 70–200°C).

Optimized Synthetic Routes

A representative four-step synthesis is outlined below:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopentane ring formation | NaH/THF, 0°C, 12h | 68% |

| 2 | Friedel-Crafts acylation | AlCl₃/DCM, reflux, 4h | 82% |

| 3 | Carboxylation | CO₂ (80 bar), Rh₂(OAc)₄, 100°C, 18h | 75% |

| 4 | Enzymatic resolution | Lipase-B, t-BuOH, 37°C, 24h | 90% ee |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

- Catalyst : Heterogeneous Ru/Al₂O₃ for recyclability.

- Solvent System : Aqueous HCl/MeOH (1:1) to prevent deamination.

- Throughput : 1–5 kg/day with >95% purity.

Challenges and Advancements

- Isomerization Byproducts : Elevated temperatures (>200°C) promote cis-to-trans isomerization but risk deamination.

- Green Chemistry : Recent efforts focus on replacing AlCl₃ with ionic liquids or solid acids.

Chemical Reactions Analysis

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

Scientific Research Applications

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex molecule construction.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of cyclopentane/cyclohexane carboxylic acid derivatives with varying aromatic substituents. Key structural analogs include:

Positional Isomers of Methoxy-Substituted Derivatives

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-83-5): Shares the same molecular formula (C₁₄H₁₆O₄) and weight (248.27 g/mol) as the target compound but features a meta-methoxy group on the benzoyl ring.

Methyl-Substituted Derivatives

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9):

- Molecular formula: C₁₄H₁₆O₃ (MW: 232.28 g/mol).

- The ortho-methyl group introduces steric hindrance, which may restrict rotational freedom of the benzoyl moiety, affecting binding in biological systems .

Halogen-Substituted Derivatives

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid :

- The electron-withdrawing chlorine atom at the meta position may enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions .

Cyclohexane-Based Analog

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS 57078-12-3):

Comparative Data Table

Key Findings and Implications

Chloro and methyl substituents alter electronic and steric profiles, impacting reactivity in synthetic applications .

Ring Size and Conformational Flexibility :

- The cyclohexane analog (CAS 57078-12-3) is discontinued, likely due to challenges in synthesis or lower demand compared to cyclopentane derivatives .

Commercial Availability :

- The target compound is more readily available and competitively priced than niche derivatives like the 3,4-dimethyl or cyclohexane analogs .

Biological Activity

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

Its structure features a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxybenzoyl moiety, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymatic Interaction : The compound may modulate the activity of specific enzymes, potentially influencing metabolic pathways involved in inflammation and cell proliferation.

- Receptor Binding : It may interact with cell surface receptors, leading to downstream effects on cellular signaling pathways.

- Biochemical Pathways : The compound is suggested to influence pathways associated with apoptosis and inflammation, indicating its potential as an anti-inflammatory or anticancer agent.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly through its effects on cell proliferation and apoptosis in cancer cell lines.

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting that this compound might also possess such activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared to structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Methoxy group at 2-position | Different reactivity and potential biological activities |

| trans-2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acid | Hydroxy group instead of methoxy | Altered interactions with biological targets |

| cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Cis configuration | Potentially different pharmacological profile due to stereochemistry |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Another research effort focused on the synthesis of derivatives demonstrating improved selectivity and potency against specific molecular targets, suggesting that modifications to the methoxy group could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and what reaction conditions are critical for achieving high stereochemical purity?

- Methodological Answer : A key synthetic approach involves esterification or acylation reactions under controlled conditions. For example, sodium chloride/ice-water baths (−8 °C) are employed to stabilize intermediates and minimize side reactions during acyl transfer steps . Stereochemical purity is ensured by optimizing solvent polarity (e.g., dichloromethane or THF) and using chiral catalysts or protecting groups to suppress cis-isomer formation. Post-synthesis, column chromatography with polar stationary phases (e.g., silica gel) can isolate the trans-isomer.

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical integrity of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- ¹H NMR : Distinct chemical shifts for the cyclopentane ring protons (δ 1.5–2.5 ppm) and the methoxy group (δ ~3.8 ppm) confirm substitution patterns. Coupling constants (J values) between adjacent protons on the cyclopentane ring validate the trans-configuration .

- LC-MS/GC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight ([M+H]+), while retention time comparisons with reference standards ensure purity .

- X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystalline samples.

Advanced Research Questions

Q. How can researchers optimize esterification or acylation reactions to enhance the yield of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid while minimizing cis-isomer formation?

- Methodological Answer :

- Temperature Control : Lower temperatures (−5 to 0 °C) reduce kinetic side reactions, favoring trans-selectivity .

- Catalyst Screening : Lewis acids like BF₃·OEt₂ or enzyme-mediated systems (e.g., lipases) improve regioselectivity.

- In Situ Monitoring : Use HPLC with chiral columns (e.g., Chiralpak IA) to track isomer ratios during synthesis . Adjust reaction time or stoichiometry if cis-isomer exceeds 5%.

Q. What strategies are employed to resolve discrepancies in reported physical properties (e.g., melting points, retention times) of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid across different studies?

- Methodological Answer :

- Standardized Protocols : Reproduce synthesis and purification steps using identical reagents (e.g., anhydrous solvents) and equipment (e.g., rotary evaporators set to ≤40 °C).

- Cross-Validation : Compare data with structurally analogous compounds, such as trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (mp 139–140°C, logP 3.02) .

- Collaborative Studies : Share samples between labs for independent NMR and LC-MS analysis to confirm reproducibility .

Q. How does the stereochemistry (trans vs. cis) of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid influence its reactivity in subsequent derivatization reactions or biological activity?

- Methodological Answer :

- Reactivity : The trans-isomer’s equatorial positioning of the 4-methoxybenzoyl group reduces steric hindrance, enabling smoother nucleophilic attacks (e.g., amidation) compared to the cis-isomer .

- Biological Activity : In enzyme inhibition assays, the trans-isomer shows higher binding affinity to target proteins (e.g., cyclooxygenase-2) due to optimal spatial alignment of the methoxy and carboxyl groups .

- Derivatization : Use molecular docking simulations to predict how stereochemistry affects interactions with biological targets before synthesizing derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.